5-(Azidomethyl)-3,3-dimethyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Azidomethyl)-3,3-dimethyloxolan-2-one: is a chemical compound that features an azido group attached to a methyl group on an oxolanone ring. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The azido group is known for its reactivity, making this compound a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 5-(chloromethyl)-3,3-dimethyloxolan-2-one with sodium azide in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions . The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the azido group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-(Azidomethyl)-3,3-dimethyloxolan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols
Reducing Agents: Hydrogen gas, palladium catalyst
Cycloaddition Reagents: Alkynes, copper catalysts
Major Products:
Substitution Products: Amines, thioethers
Reduction Products: Amines
Cycloaddition Products: Triazoles
Scientific Research Applications
Chemistry: In organic synthesis, 5-(Azidomethyl)-3,3-dimethyloxolan-2-one serves as a versatile intermediate for the construction of more complex molecules. Its azido group allows for easy modification through various chemical reactions .
Biology and Medicine: The compound’s ability to form triazoles via click chemistry makes it useful in bioconjugation and drug development. Triazoles are known for their stability and bioactivity, making them valuable in the design of pharmaceuticals .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it a valuable building block for various applications .
Mechanism of Action
The mechanism of action of 5-(Azidomethyl)-3,3-dimethyloxolan-2-one primarily involves its azido group. The azido group is highly reactive and can participate in various chemical reactions, such as nucleophilic substitution and cycloaddition. In biological systems, the compound can be used to label biomolecules through click chemistry, allowing for the study of molecular interactions and pathways .
Comparison with Similar Compounds
5-(Chloromethyl)-3,3-dimethyloxolan-2-one: Similar structure but with a chloride group instead of an azido group.
5-(Hydroxymethyl)-3,3-dimethyloxolan-2-one: Contains a hydroxyl group instead of an azido group.
5-(Bromomethyl)-3,3-dimethyloxolan-2-one: Contains a bromide group instead of an azido group.
Uniqueness: The uniqueness of 5-(Azidomethyl)-3,3-dimethyloxolan-2-one lies in its azido group, which imparts high reactivity and versatility. This makes it particularly useful in click chemistry and other applications where rapid and specific reactions are required .
Properties
IUPAC Name |
5-(azidomethyl)-3,3-dimethyloxolan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-7(2)3-5(4-9-10-8)12-6(7)11/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBCWYMDNMEBPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(OC1=O)CN=[N+]=[N-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.